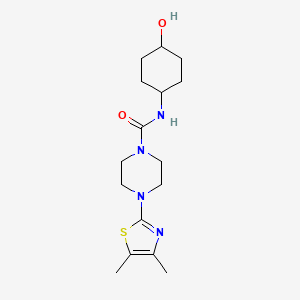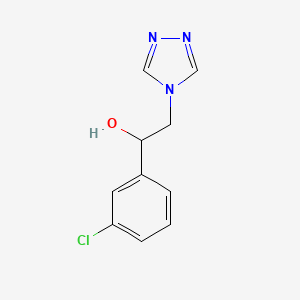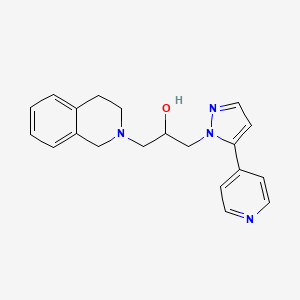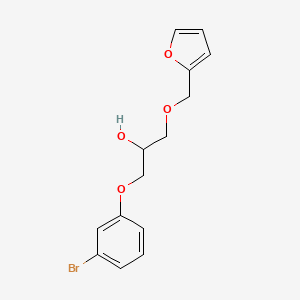![molecular formula C19H22N2O4S B6636830 (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986205 and is a highly selective and potent inhibitor of the human immunodeficiency virus (HIV) type 1 capsid protein.
Mécanisme D'action
The mechanism of action of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide involves the inhibition of the HIV-1 capsid protein, which is essential for the replication of the virus. By inhibiting the capsid protein, this compound prevents the formation of mature virus particles, thereby reducing the viral load in infected cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide have been studied extensively. It has been found to be highly selective for the HIV-1 capsid protein, with no significant activity against other cellular proteins. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide in lab experiments include its high selectivity and potency, low toxicity, and good pharmacokinetic properties. However, the limitations of this compound include its limited solubility in aqueous solutions and the need for further optimization to improve its efficacy.
Orientations Futures
There are several future directions for the research and development of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide. These include further optimization of the compound to improve its potency and efficacy, as well as the development of new formulations to improve its solubility and bioavailability. Additionally, this compound could be studied for its potential use in combination therapies with other antiviral agents or in the treatment of other viral infections and diseases.
Méthodes De Synthèse
The synthesis of (2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide involves the reaction of 4-bromo-N-(benzyl)methanesulfonamide and 2-(4-(tert-butyldimethylsilyloxy)phenyl)oxirane in the presence of a base, followed by deprotection of the silyl group using an acid.
Applications De Recherche Scientifique
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide has shown promising results in various scientific research applications. It has been found to inhibit the replication of HIV-1 in vitro, making it a potential therapeutic agent for the treatment of HIV-1 infections. Additionally, this compound has also been studied for its potential use in the treatment of cancer and other viral infections.
Propriétés
IUPAC Name |
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-21(14-15-6-3-2-4-7-15)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-5-13-25-18/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,20,22)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQNASOQQZOSTK-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![2-[(2-Hydroxycyclopentyl)methyl-methylamino]propanamide](/img/structure/B6636760.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)




![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)